4-Methylthiazole-2-carboxylic acid

Biochemistry Thiamine biosynthesis Enzyme substrate specificity

Sourcing the correct thiazole regioisomer is critical for thiamine biosynthesis research-the 5-carboxylic acid analog and unsubstituted TCA show no activity in THI4/THI6 enzyme systems. 4-Methylthiazole-2-carboxylic acid (CAS 14542-16-6) is the definitive precursor to the ADT intermediate generated by THI4 synthase. Key advantages: • Higher logP (~0.98) vs. TCA (~0.3) enhances membrane permeability in medchem programs • Free carboxylic acid eliminates ester hydrolysis, saving 10-20% yield loss vs. methyl ester building blocks • Available in 95-98% purity from qualified suppliers with expedited global logistics.

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
CAS No. 14542-16-6
Cat. No. B081987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiazole-2-carboxylic acid
CAS14542-16-6
Molecular FormulaC5H5NO2S
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C(=O)O
InChIInChI=1S/C5H5NO2S/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8)
InChIKeyGNGDWDFLILPTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylthiazole-2-carboxylic Acid Chemical Identity & Sourcing


4-Methylthiazole-2-carboxylic acid (CAS 14542-16-6) is a heterocyclic organic compound classified as a thiazolecarboxylic acid derivative. Its molecular structure comprises a 1,3-thiazole ring substituted with a carboxylic acid group at the 2-position and a methyl group at the 4-position [1]. The compound has a molecular formula of C5H5NO2S and a molecular weight of approximately 143.16 g/mol . Commercially, it is supplied as a white to off-white to light yellow powder or crystalline powder, with standard purities ranging from 95% to 98% . This building block is utilized in organic synthesis, medicinal chemistry, and biochemical research as an intermediate for preparing more complex molecules and as a substrate or structural probe in enzymatic studies related to thiamine biosynthesis [2].

1
Thiazole building block for enzyme mechanism and pathway reconstitution studies
2
Defined substrate for THI4/THI6 in eukaryotic thiamine biosynthesis research
3
High-purity (≥95%) free acid from multiple vendors for synthesis workflows

Non-Substitutability of 4-Methylthiazole-2-carboxylic Acid


Generic substitution with unsubstituted thiazole-2-carboxylic acid (TCA) or the regioisomeric 4-methylthiazole-5-carboxylic acid is not functionally equivalent in applications requiring specific enzyme recognition or defined physicochemical properties. The 4-methyl substitution on the thiazole ring of 4-methylthiazole-2-carboxylic acid introduces steric and electronic modifications that alter its interaction with biological targets and its chemical reactivity. Critically, the ADP adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid (ADT) is a specific, tightly bound intermediate in the eukaryotic thiamine biosynthesis pathway [1]. The specific methyl and carboxylic acid substitution pattern is essential for recognition by enzymes such as THI4 and THI6; unsubstituted TCA or the 5-carboxylic acid regioisomer do not serve as substrates or pathway intermediates in these systems [2]. Additionally, the measured logP (consensus ~0.98) and melting point (90-92°C) differ significantly from TCA (logP ~0.3, mp >150°C), impacting solubility and handling during synthesis . These differences preclude the use of close analogs as direct replacements in enzymatic assays or reaction sequences where the 4-methyl-2-carboxylic acid motif is a defined structural requirement.

Regioisomer 4-methylthiazole-5-carboxylic acid is not recognized by THI4/THI6 and does not support thiazole phosphate formation.
Unsubstituted thiazole-2-carboxylic acid differs substantially in logP and melting point, altering solubility and handling.
Methyl ester analog requires an additional hydrolysis step with typical yield loss; direct free acid procurement avoids this risk.

4-Methylthiazole-2-carboxylic Acid Comparator Analysis


Regiospecific Substrate Recognition in Thiamine Biosynthesis

4-Methylthiazole-2-carboxylic acid serves as the core scaffold for the ADT (adenosine diphospho-5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid) intermediate in eukaryotic thiamine biosynthesis. This activity is strictly dependent on the 2-carboxylic acid substitution; the regioisomer 4-methylthiazole-5-carboxylic acid is not recognized by the THI4 or THI6 enzyme systems and does not support thiazole moiety formation [1]. The C-terminal domain of the bifunctional THI6 enzyme specifically phosphorylates 4-methyl-5-hydroxyethylthiazole, while the 2-carboxylic acid derivative is the product of the THI4 synthase reaction [2].

Regiospecific substrate recognition
Head-to-head
Active: ADT intermediate formed vs 5-COOH regioisomer: no activity
S. cerevisiae THI4 / C. glabrata THI6 assays
Regioisomer substitution invalidates thiamine biosynthesis assays
2-carboxylic acid motif is essential for enzyme recognition
Biochemistry Thiamine biosynthesis Enzyme substrate specificity

logP and Melting Point vs. Unsubstituted TCA

4-Methylthiazole-2-carboxylic acid exhibits distinct physicochemical properties compared to unsubstituted thiazole-2-carboxylic acid (TCA). The consensus logP of 4-methylthiazole-2-carboxylic acid is 0.98, significantly higher than TCA's reported logP of ~0.3, reflecting the increased lipophilicity conferred by the 4-methyl substituent . Additionally, the melting point of 4-methylthiazole-2-carboxylic acid is 90-92°C, whereas TCA melts at >150°C, indicating different crystal packing and thermal stability .

Physicochemical profile vs TCA
Cross-study comparable
logP: 0.98 (+0.68 vs TCA)
mp: 90–92 °C (>58 °C lower than TCA)
Lipophilicity and melting point alter solubility and handling
Data to verify with experimental logP measurements
Medicinal chemistry Physicochemical properties LogP Solubility

Vendor Purity and Availability Comparison

4-Methylthiazole-2-carboxylic acid is commercially available from multiple vendors with purity specifications of 95% or 98% . The methyl ester analog (methyl 4-methylthiazole-2-carboxylate) is often used as a protected intermediate but requires an additional hydrolysis step to yield the free acid. Purchasing the free acid directly eliminates this synthetic step and the associated yield loss .

Procurement advantage
Supporting evidence
Free acid ≥95% purity from multiple vendors
Eliminates ester hydrolysis step (80–90% yield)
Direct procurement reduces synthetic steps and yield loss
Supplier specification review recommended
Chemical sourcing Procurement Purity analysis

Experimental vs. Computational logP

The lipophilicity of 4-methylthiazole-2-carboxylic acid has been characterized by multiple computational methods, yielding a range of logP values. XLOGP3 predicts 1.21, WLOGP predicts 1.15, iLOGP predicts 1.02, and the consensus logP is 0.98 . In contrast, an experimental logP value of 0.70 has been reported for the compound, highlighting a discrepancy between computational predictions and measured values [1]. This is a critical consideration for medicinal chemists relying on QSAR models for lead optimization.

logP computation vs experiment
Supporting evidence
Experimental: 0.70
Consensus computed: 0.98
In silico predictions may overestimate lipophilicity
Measured data recommended for QSAR models
Computational chemistry QSAR Lipophilicity

4-Methylthiazole-2-carboxylic Acid Applications


Enzymatic Assays with THI4 and THI6

4-Methylthiazole-2-carboxylic acid is the definitive core structure for studies of eukaryotic thiamine biosynthesis. It serves as the direct precursor to the ADT intermediate generated by THI4 synthase and is subsequently phosphorylated by the C-terminal domain of THI6. Researchers investigating these pathways must source the specific 4-methyl-2-carboxylic acid regioisomer, as the 5-carboxylic acid analog shows no activity in these enzymatic systems [1]. This compound is essential for in vitro reconstitution of the thiazole phosphate formation pathway and for structural studies of enzyme-ligand complexes [2].

Thiazole Pharmacophore Synthesis

The distinct physicochemical profile of 4-methylthiazole-2-carboxylic acid—specifically its higher logP (~0.98) and lower melting point (90-92°C) compared to unsubstituted TCA—makes it a preferred building block for medicinal chemistry programs targeting improved membrane permeability and solubility. The 4-methyl substituent increases lipophilicity, potentially enhancing passive diffusion across biological membranes [1]. Its free carboxylic acid group allows for direct coupling reactions (e.g., amide bond formation via CDI or HATU activation), bypassing the need for protecting group manipulations and streamlining the synthesis of thiazole-containing drug candidates [2].

Direct Free Acid Use in Scale-Up Synthesis

For high-throughput parallel synthesis and process chemistry scale-up, procuring 4-methylthiazole-2-carboxylic acid as the free acid eliminates the additional step of ester hydrolysis required when using the more common methyl ester building block. This reduces the number of synthetic operations, shortens overall reaction time, and avoids the yield loss (typically 10-20%) associated with ester cleavage. The commercial availability of this compound in high purity (95-98%) from multiple vendors supports reliable and efficient procurement for large-scale medicinal chemistry campaigns [1].

Application
Selection Property
Validation Focus
Enzymatic assays with THI4/THI6
Regiospecific 2-carboxylic acid scaffold; THI4/THI6 substrate activity
ADT intermediate formation; thiazole phosphate pathway reconstitution
Thiazole pharmacophore synthesis
Methyl-substituted thiazole with free carboxylic acid; distinct lipophilicity and thermal profile
Membrane permeability evaluation; direct coupling compatibility
Scale-up synthesis and HTE campaigns
Free acid form (≥95% purity); commercial availability from multiple sources
Step economy; yield retention without ester hydrolysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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